Ditridecylamine

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 157590. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

N-tridecyltridecan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H55N/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-26-24-22-20-18-16-14-12-10-8-6-4-2/h27H,3-26H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PZFYOFFTIYJCEW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCNCCCCCCCCCCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H55N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4064056 | |

| Record name | 1-Tridecanamine, N-tridecyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4064056 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

381.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid with an unpleasant odor; [Sigma-Aldrich MSDS] | |

| Record name | Ditridecylamine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/20549 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

5910-75-8, 101012-97-9 | |

| Record name | Ditridecylamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5910-75-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Tridecanamine, N-tridecyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005910758 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | DITRIDECYLAMINE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=157590 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-Tridecanamine, N-tridecyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1-Tridecanamine, N-tridecyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4064056 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-tridecyltridecan-1-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.025.113 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Tridecanamine, N-tridecyl-, branched and linear | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.099.751 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of Ditridecylamine

For Researchers, Scientists, and Drug Development Professionals

Introduction

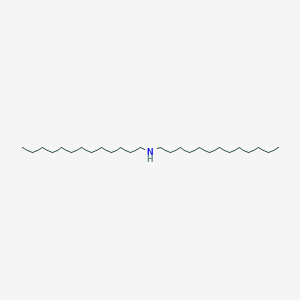

Ditridecylamine, a secondary amine with the chemical formula C₂₆H₅₅N, is a lipophilic long-chain dialkylamine.[1] It is characterized by its high molecular weight and immiscibility with water.[1] This technical guide provides a comprehensive overview of the core physicochemical properties of this compound, detailed experimental protocols for their determination, and a visualization of its application in solvent extraction processes. The information presented herein is curated for researchers, scientists, and professionals in drug development and related fields who require a thorough understanding of this compound.

Physicochemical Properties of this compound

The physicochemical properties of this compound are summarized in the table below. It is important to note the distinction between experimentally determined and computationally estimated values, as this can account for variations in the reported data. The isomeric composition of the sample can also influence these properties.[2]

| Property | Value | Source/Comments |

| Molecular Formula | C₂₆H₅₅N | [3][4][5] |

| Molecular Weight | 381.72 g/mol | [3][4][5][6] |

| Physical Description | Colorless to yellow liquid with an amine-like, unpleasant odor. | [4][7][8] |

| Melting Point | -45 °C (Experimental) | [2][7][9] |

| 56.5 °C (Computed) | [2][3] | |

| Boiling Point | 220 - 240 °C at 10 mbar (Experimental) | [7][9] |

| 461.8 °C at 760 mmHg (Computed) | [2][3] | |

| Density | 0.836 g/cm³ at 20 °C (Experimental) | [6][9][10] |

| 0.818 g/cm³ (Computed) | [2][3] | |

| Flash Point | 138 °C | [7][10] |

| 162.9 °C | [3] | |

| Solubility | Immiscible with water. | [1] Soluble in organic solvents.[11] |

| Vapor Pressure | 1.04E-08 mmHg at 25 °C | [3] |

| LogP (Octanol/Water Partition Coefficient) | 9.58890 (Computed) | [2][3] |

| XLogP3 | 12 (Computed) | [2][3] |

| Refractive Index | 1.4679 (Estimate) | [3] |

| Hydrogen Bond Donor Count | 1 | [3] |

| Hydrogen Bond Acceptor Count | 1 | [3] |

Experimental Protocols

The following are detailed methodologies for determining key physicochemical properties of this compound, based on OECD guidelines for the testing of chemicals.

Determination of Melting Point/Melting Range (OECD Guideline 102)

The melting point is the temperature at which a substance transitions from a solid to a liquid state at atmospheric pressure.[3][8] For a substance like this compound, which has a reported experimental melting point of -45 °C, a method suitable for low temperatures is required.

Method: Differential Scanning Calorimetry (DSC)

-

Principle: DSC measures the difference in heat flow between the sample and a reference as a function of temperature. A phase transition, such as melting, results in an endothermic peak.

-

Apparatus: A differential scanning calorimeter equipped with a cooling system capable of reaching temperatures below -50 °C.

-

Procedure:

-

A small, accurately weighed sample of this compound (typically 1-10 mg) is hermetically sealed in an aluminum pan.

-

An empty sealed pan is used as a reference.

-

The sample and reference are placed in the DSC cell.

-

The cell is cooled to a temperature well below the expected melting point (e.g., -70 °C).

-

The temperature is then increased at a constant rate (e.g., 2-10 °C/min).

-

The heat flow to the sample is recorded as a function of temperature.

-

The onset and peak of the endothermic melting peak are determined. The melting point is typically reported as the onset temperature.

-

Determination of Boiling Point (OECD Guideline 103)

The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure.[1][4][12] Given the high boiling point of this compound, a method that can be performed under reduced pressure is advantageous to prevent decomposition.

Method: Dynamic Method (Vapor Pressure Method)

-

Principle: The boiling point is determined by measuring the vapor pressure of the substance at different temperatures. The boiling point at a given pressure is the temperature at which the vapor pressure equals that pressure.

-

Apparatus: A suitable apparatus consists of a heated sample vessel equipped with a temperature sensor, a pressure sensor, and a means of regulating the pressure.

-

Procedure:

-

A sample of this compound is placed in the sample vessel.

-

The pressure in the apparatus is reduced to a desired level (e.g., 10 mbar).

-

The sample is heated, and the temperature at which the vapor pressure equals the applied pressure is recorded as the boiling point at that pressure.

-

This process is repeated at several different pressures.

-

The boiling point at standard atmospheric pressure (101.325 kPa) can be extrapolated from the vapor pressure-temperature data.

-

Determination of Density (OECD Guideline 109)

Density is the mass per unit volume of a substance.[6][9][10] For a liquid like this compound, several methods are available.

Method: Oscillating Density Meter

-

Principle: The natural frequency of a U-shaped tube is measured when it is filled with the sample liquid. The density of the liquid is related to the change in the oscillation frequency.

-

Apparatus: An oscillating density meter with a thermostatically controlled sample cell.

-

Procedure:

-

The instrument is calibrated using two liquids of known density (e.g., dry air and double-distilled water).

-

The sample cell is thermostatically controlled to the desired temperature (e.g., 20 °C).

-

A sample of this compound is introduced into the U-shaped tube.

-

The instrument measures the oscillation period, from which the density is calculated.

-

The measurement is repeated to ensure accuracy.

-

Application in Solvent Extraction

This compound is utilized as a solvent extractant, particularly for the separation of metal ions from aqueous solutions.[2] The long alkyl chains contribute to its solubility in organic solvents, making it effective in liquid-liquid extraction processes. The extraction mechanism involves the formation of a complex between the amine and the metal species, which is then soluble in the organic phase.

References

- 1. oecd.org [oecd.org]

- 2. acri.gov.tw [acri.gov.tw]

- 3. acri.gov.tw [acri.gov.tw]

- 4. books.google.cn [books.google.cn]

- 5. laboratuar.com [laboratuar.com]

- 6. oecd.org [oecd.org]

- 7. OECD Guidelines for the Testing of Chemicals - Wikipedia [en.wikipedia.org]

- 8. oecd.org [oecd.org]

- 9. laboratuar.com [laboratuar.com]

- 10. OECD n°109: Density of liquids and solids - Analytice [analytice.com]

- 11. Amines: Chemical and Physical Properties [unacademy.com]

- 12. laboratuar.com [laboratuar.com]

An In-Depth Technical Guide to the Laboratory Synthesis and Purification of Ditridecylamine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary methods for the synthesis and purification of ditridecylamine for laboratory applications. It includes detailed experimental protocols, a comparative analysis of quantitative data, and visual representations of the workflows to aid in the practical execution of these chemical processes.

Introduction

This compound, a secondary amine with two C13 alkyl chains, is a lipophilic compound with applications in various fields, including as a solvent extractant, a corrosion inhibitor, and an intermediate in the synthesis of more complex molecules such as quaternary ammonium salts used as phase-transfer catalysts or surfactants. The selection of an appropriate synthetic and purification strategy is crucial for obtaining high-purity this compound for research and development purposes. This guide details three common synthetic routes—catalytic amination of tridecanol, reductive amination of tridecanal, and N-alkylation of tridecylamine—and two primary purification techniques: vacuum distillation and crystallization.

Synthesis of this compound

The following sections outline the most common laboratory-scale methods for the synthesis of this compound.

Catalytic Amination of Tridecanol

This method involves the reaction of tridecanol with ammonia in the presence of a catalyst and hydrogen gas at elevated temperature and pressure. It is a direct and often high-yielding approach. While the provided data is for the synthesis of diiso-tridecylamine, the principles are directly applicable to the synthesis of di-n-tridecylamine from n-tridecanol.

Experimental Protocol:

-

Reactor Setup: A high-pressure stainless-steel autoclave reactor equipped with a magnetic stirrer, gas inlet, pressure gauge, and temperature controller is charged with n-tridecanol and a copper-nickel supported catalyst.

-

Inerting: The reactor is sealed and purged with nitrogen gas to remove air.

-

Reactant Charging: Liquid ammonia and hydrogen gas are introduced into the reactor.

-

Reaction: The mixture is heated to a temperature between 120°C and 250°C, and the pressure is maintained between 3 and 10 MPa. The reaction is stirred vigorously for 5 to 15 hours.[1]

-

Work-up: After cooling the reactor to room temperature and venting the excess ammonia and hydrogen, the crude product is filtered to remove the catalyst. The resulting liquid is then purified.

Reductive Amination of Tridecanal with Tridecylamine

Reductive amination is a versatile method for forming amines from carbonyl compounds.[2][3] In this two-step, one-pot reaction, tridecanal first reacts with tridecylamine to form an intermediate imine, which is then reduced in situ to this compound.[4]

Experimental Protocol:

-

Reaction Setup: A round-bottom flask is charged with tridecylamine, tridecanal, and a suitable solvent such as methanol or dichloromethane.

-

Imine Formation: The mixture is stirred at room temperature. The formation of the imine can be facilitated by the addition of a catalytic amount of a weak acid, such as acetic acid, and the removal of water, for example, by using molecular sieves.

-

Reduction: A reducing agent, such as sodium borohydride (NaBH₄) or the milder sodium triacetoxyborohydride (NaBH(OAc)₃), is added portion-wise to the reaction mixture.[5][6] Sodium triacetoxyborohydride is often preferred as it is less likely to reduce the starting aldehyde.[7]

-

Work-up: The reaction is quenched by the slow addition of water. The product is extracted with an organic solvent (e.g., diethyl ether or ethyl acetate). The organic layer is washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield the crude this compound.

N-Alkylation of Tridecylamine with 1-Bromotridecane

This classical method involves the nucleophilic substitution of a halogen on an alkyl halide by a primary amine.[8][9] A significant challenge with this method is controlling the reaction to prevent over-alkylation, which would lead to the formation of tritridecylamine and the corresponding quaternary ammonium salt.[10][11] Using an excess of the primary amine can favor the formation of the secondary amine.

Experimental Protocol:

-

Reaction Setup: A three-necked flask equipped with a reflux condenser and a dropping funnel is charged with tridecylamine, a non-polar solvent like toluene or dimethylformamide (DMF), and a base such as potassium carbonate or triethylamine.

-

Addition of Alkyl Halide: 1-Bromotridecane is dissolved in the same solvent and added dropwise to the stirred reaction mixture at room temperature or slightly elevated temperature (e.g., 80°C).

-

Reaction: The reaction mixture is stirred for several hours until the starting materials are consumed, as monitored by thin-layer chromatography (TLC).

-

Work-up: The reaction mixture is cooled and filtered to remove the inorganic salts. The filtrate is washed with water to remove any remaining salts and the solvent is evaporated under reduced pressure. The crude product is then purified.

Purification of this compound

The crude this compound obtained from any of the synthetic routes will likely contain unreacted starting materials and by-products. The following purification methods are suitable for obtaining high-purity this compound.

Vacuum Distillation

This compound has a high boiling point, making it susceptible to decomposition at atmospheric pressure. Vacuum distillation lowers the boiling point, allowing for safe and efficient purification.[12][13][14]

Experimental Protocol:

-

Apparatus Setup: A vacuum distillation apparatus is assembled, including a distillation flask, a fractionating column (e.g., Vigreux column), a condenser, a receiving flask, and a vacuum pump protected by a cold trap.

-

Distillation: The crude this compound is placed in the distillation flask with boiling chips or a magnetic stirrer. The system is slowly evacuated to the desired pressure. The flask is then heated gently.

-

Fraction Collection: Fractions are collected based on their boiling points at the given pressure. The pure this compound fraction is collected in the receiving flask.

Crystallization

If the crude this compound is a solid at room temperature or can be induced to crystallize from a suitable solvent, crystallization is an effective purification method.[15] The choice of solvent is critical; the desired compound should be soluble at high temperatures and sparingly soluble at low temperatures.

Experimental Protocol:

-

Solvent Selection: A suitable solvent or solvent system is identified (e.g., acetone, ethanol, or a mixture of a polar and non-polar solvent). The crude product should be poorly soluble at room temperature but readily soluble upon heating.

-

Dissolution: The crude this compound is dissolved in a minimal amount of the hot solvent.

-

Crystallization: The solution is allowed to cool slowly to room temperature, and then further cooled in an ice bath to induce crystallization.

-

Isolation and Drying: The crystals are collected by vacuum filtration, washed with a small amount of cold solvent, and dried in a vacuum oven to remove any residual solvent.

Quantitative Data Summary

The following table summarizes the available quantitative data for the synthesis and purification of this compound and its isomer. It is important to note that yields can vary significantly based on the specific reaction conditions and the scale of the experiment.

| Method | Reactants | Catalyst/Reagent | Temperature (°C) | Pressure (MPa) | Time (h) | Yield (%) | Purity (%) | Source |

| Synthesis | ||||||||

| Catalytic Amination | iso-Tridecanol, NH₃, H₂ | Copper-Nickel | 190-220 | 3-5 | 9-13 | 86.4 - 93.2 | >99 | [1] |

| Reductive Amination | Tridecanal, Tridecylamine | NaBH(OAc)₃ | Room Temp. | Ambient | 2-24 | Typical: 70-90 | >95 (after purification) | General Method |

| N-Alkylation | Tridecylamine, 1-Bromotridecane | K₂CO₃ | 80 | Ambient | 12 | Typical: 40-60 | >95 (after purification) | General Method |

| Purification | ||||||||

| Vacuum Distillation | Crude Diiso-tridecylamine | - | Variable | <1 kPa | - | >90 (recovery) | >99 | [1] |

| Crystallization | Crude this compound | Appropriate Solvent | Variable | Ambient | - | >80 (recovery) | >99 | General Method |

Note: "Typical" yields for Reductive Amination and N-Alkylation are estimates based on literature for similar long-chain secondary amines and are highly dependent on reaction optimization.

Visualization of Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the logical flow of the synthesis and purification processes.

Caption: Synthesis Workflows for this compound.

Caption: Purification Workflows for this compound.

Conclusion

The synthesis of this compound can be successfully achieved in a laboratory setting through several established methods. Catalytic amination offers a direct and high-yielding route but requires specialized high-pressure equipment. Reductive amination and N-alkylation are more amenable to standard laboratory glassware but require careful control of reaction conditions to maximize yield and minimize by-products. The choice of synthetic method will depend on the available starting materials, equipment, and desired scale. Following synthesis, high-purity this compound can be obtained through vacuum distillation or crystallization, with the choice of method dependent on the physical properties of the crude product. This guide provides the necessary foundational knowledge and protocols for researchers to produce and purify this compound for their scientific endeavors.

References

- 1. Reductive amination - Wikipedia [en.wikipedia.org]

- 2. Reductive Amination - Chemistry Steps [chemistrysteps.com]

- 3. Substituted amine synthesis by amination (alkylation) [organic-chemistry.org]

- 4. chemistry.mdma.ch [chemistry.mdma.ch]

- 5. Reductive Amination - Common Conditions [commonorganicchemistry.com]

- 6. chemistry.mdma.ch [chemistry.mdma.ch]

- 7. reddit.com [reddit.com]

- 8. 24.6 Synthesis of Amines – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 9. 23.2. Preparation of Amines | Organic Chemistry II [courses.lumenlearning.com]

- 10. studymind.co.uk [studymind.co.uk]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. What is Vacuum Distillation & How Does it Work? | Lechler | Lechler US [lechlerusa.com]

- 13. Vacuum distillation - Wikipedia [en.wikipedia.org]

- 14. buschvacuum.com [buschvacuum.com]

- 15. m.youtube.com [m.youtube.com]

Spectroscopic characterization of Ditridecylamine (NMR, IR, Mass Spec).

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic characterization of ditridecylamine, a long-chain secondary amine. The document details the expected data from Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) analyses, presented in clear, tabular formats for easy reference. Furthermore, it outlines detailed experimental protocols for acquiring these spectra and includes a workflow diagram for the complete spectroscopic characterization process.

Introduction

This compound [(CH₃(CH₂)₁₂)₂NH], a secondary amine with two C13 alkyl chains, finds applications in various fields, including as a corrosion inhibitor, a component in solvent extraction processes, and a synthetic intermediate. A thorough understanding of its spectroscopic properties is essential for quality control, reaction monitoring, and regulatory compliance. This guide serves as a practical resource for researchers and professionals involved in the analysis and application of this compound.

Spectroscopic Data

The following sections summarize the expected spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of this compound. Due to the lack of publicly available experimental spectra, the following data is based on established prediction models for a molecule with this structure.

Table 1: Predicted ¹H NMR Data for this compound

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~2.6 - 2.8 | Triplet | 4H | -CH₂-NH-CH₂- |

| ~1.4 - 1.6 | Multiplet | 4H | -CH₂-CH₂-NH- |

| ~1.2 - 1.4 | Multiplet | 40H | -(CH₂)₁₀- |

| ~0.8 - 0.9 | Triplet | 6H | -CH₃ |

| ~1.0 - 2.0 | Broad Singlet | 1H | -NH- |

Table 2: Predicted ¹³C NMR Data for this compound

| Chemical Shift (ppm) | Assignment |

| ~50 | -CH₂-NH-CH₂- |

| ~32 | -CH₂- (various positions in the alkyl chain) |

| ~30 | -CH₂- (various positions in the alkyl chain) |

| ~29 | -CH₂- (various positions in the alkyl chain) |

| ~27 | -CH₂- (various positions in the alkyl chain) |

| ~23 | -CH₂-CH₃ |

| ~14 | -CH₃ |

Infrared (IR) Spectroscopy

The IR spectrum of this compound is characterized by absorptions corresponding to the vibrations of its functional groups. As a secondary amine, a key feature is the N-H stretching vibration.

Table 3: Typical IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Vibration | Functional Group |

| 3300 - 3500 | Weak-Medium | N-H Stretch | Secondary Amine |

| 2950 - 2850 | Strong | C-H Stretch | Alkyl Chain |

| 1470 - 1450 | Medium | C-H Bend (Scissoring) | -CH₂- |

| 1380 - 1370 | Medium | C-H Bend (Rocking) | -CH₃ |

| 1250 - 1020 | Weak-Medium | C-N Stretch | Aliphatic Amine |

| 910 - 665 | Broad, Medium | N-H Wag | Secondary Amine |

Mass Spectrometry (MS)

Mass spectrometry of this compound provides information about its molecular weight and fragmentation pattern. The molecular ion peak is expected at an odd m/z value, consistent with the nitrogen rule. Alpha-cleavage is a dominant fragmentation pathway for aliphatic amines.[1]

Table 4: Mass Spectrometry Data for this compound

| m/z | Relative Intensity | Assignment |

| 381 | Low | Molecular Ion [M]⁺ |

| 212 | High | [M - C₁₂H₂₅]⁺ (α-cleavage product) |

| 44 | Medium | [CH₃-CH=NH₂]⁺ (Further fragmentation) |

| 210 | Medium | [M - C₁₂H₂₅ - H₂]⁺ |

Experimental Protocols

The following are detailed methodologies for the spectroscopic characterization of this compound.

NMR Spectroscopy

Objective: To acquire ¹H and ¹³C NMR spectra of this compound.

Materials:

-

This compound sample

-

Deuterated chloroform (CDCl₃)

-

NMR tubes (5 mm)

-

Pipettes and vials

-

NMR spectrometer (e.g., 400 MHz or higher)

Procedure:

-

Sample Preparation:

-

Accurately weigh approximately 10-20 mg of the this compound sample into a clean, dry vial.

-

Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) to the vial.

-

Gently swirl the vial to ensure complete dissolution of the sample.

-

Using a pipette, transfer the solution into a clean, dry 5 mm NMR tube.

-

-

Instrument Setup:

-

Insert the NMR tube into the spectrometer's spinner turbine and place it in the magnet.

-

Lock onto the deuterium signal of the CDCl₃ solvent.

-

Shim the magnetic field to achieve optimal homogeneity, aiming for a narrow and symmetrical solvent peak.

-

-

¹H NMR Acquisition:

-

Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0 to 12 ppm).

-

Use a standard single-pulse experiment.

-

Set the number of scans to a sufficient value for a good signal-to-noise ratio (e.g., 16 or 32 scans).

-

Set the relaxation delay (d1) to at least 1-2 seconds to allow for full relaxation of the protons.

-

Acquire the spectrum.

-

-

¹³C NMR Acquisition:

-

Switch the spectrometer to the ¹³C nucleus frequency.

-

Set the spectral width to cover the expected range of carbon chemical shifts (e.g., 0 to 220 ppm).

-

Use a proton-decoupled pulse sequence (e.g., zgpg30) to simplify the spectrum and enhance sensitivity.

-

Set the number of scans to a higher value than for ¹H NMR due to the lower natural abundance of ¹³C (e.g., 1024 scans or more).

-

Set an appropriate relaxation delay (e.g., 2 seconds).

-

Acquire the spectrum.

-

-

Data Processing:

-

Apply Fourier transformation to the acquired free induction decays (FIDs).

-

Phase correct the spectra.

-

Calibrate the chemical shift scale using the residual solvent peak as a reference (CDCl₃: 7.26 ppm for ¹H, 77.16 ppm for ¹³C).

-

Integrate the peaks in the ¹H NMR spectrum.

-

Assign the peaks in both spectra to the corresponding atoms in the this compound molecule.

-

Infrared (IR) Spectroscopy

Objective: To obtain the FTIR spectrum of liquid this compound.

Materials:

-

This compound sample (liquid)

-

FTIR spectrometer with an Attenuated Total Reflectance (ATR) accessory

-

Isopropanol or another suitable solvent for cleaning

-

Kimwipes or other soft, lint-free tissues

Procedure:

-

Background Spectrum:

-

Ensure the ATR crystal is clean and dry. If necessary, clean it with a Kimwipe dampened with isopropanol and allow it to dry completely.

-

Acquire a background spectrum of the empty ATR crystal. This will be subtracted from the sample spectrum to remove interferences from the atmosphere (e.g., CO₂, water vapor).

-

-

Sample Analysis:

-

Place a small drop of the liquid this compound sample directly onto the center of the ATR crystal, ensuring the crystal is fully covered.

-

Lower the ATR press to ensure good contact between the sample and the crystal.

-

Acquire the sample spectrum. A typical measurement consists of co-adding multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.

-

-

Data Processing and Cleaning:

-

The spectrometer software will automatically subtract the background spectrum from the sample spectrum.

-

Process the resulting spectrum as needed (e.g., baseline correction).

-

Identify the major absorption bands and record their wavenumbers (in cm⁻¹).

-

After analysis, clean the ATR crystal thoroughly by wiping away the sample with a Kimwipe and then cleaning with a solvent-dampened Kimwipe. Ensure the crystal is completely dry before the next use.

-

Mass Spectrometry (MS)

Objective: To obtain the mass spectrum of this compound using Gas Chromatography-Mass Spectrometry (GC-MS).

Materials:

-

This compound sample

-

A suitable volatile solvent (e.g., hexane or dichloromethane)

-

GC-MS instrument equipped with an electron ionization (EI) source

-

A suitable capillary column for high-boiling point compounds (e.g., a low-polarity phenyl-arylene polymer or equivalent)

Procedure:

-

Sample Preparation:

-

Prepare a dilute solution of this compound in the chosen solvent (e.g., 1 mg/mL).

-

Transfer the solution to a GC autosampler vial.

-

-

GC-MS Instrument Setup:

-

Injector: Set the injector temperature to a value that ensures rapid volatilization of the sample without thermal degradation (e.g., 280 °C). Use a split or splitless injection mode depending on the sample concentration.

-

GC Column and Oven Program:

-

Install a suitable capillary column.

-

Set the initial oven temperature to a value below the boiling point of the solvent (e.g., 100 °C).

-

Program a temperature ramp to a final temperature sufficient to elute the high-boiling this compound (e.g., ramp at 10-20 °C/min to 300-320 °C and hold for several minutes).

-

-

Carrier Gas: Use high-purity helium as the carrier gas at a constant flow rate (e.g., 1-1.5 mL/min).

-

Mass Spectrometer:

-

Set the transfer line temperature to prevent condensation of the analyte (e.g., 280 °C).

-

Set the ion source temperature (e.g., 230 °C).

-

Use a standard electron ionization energy of 70 eV.

-

Set the mass scan range to cover the expected molecular ion and fragment ions (e.g., m/z 40-500).

-

-

-

Data Acquisition and Analysis:

-

Inject a small volume of the sample solution (e.g., 1 µL) into the GC-MS system.

-

Acquire the total ion chromatogram (TIC) and the mass spectrum for the peak corresponding to this compound.

-

Identify the molecular ion peak and the major fragment ions.

-

Propose a fragmentation pathway consistent with the observed mass spectrum.

-

Workflow Diagram

The following diagram illustrates the logical workflow for the spectroscopic characterization of this compound.

Caption: Workflow for the Spectroscopic Characterization of this compound.

References

An In-depth Technical Guide to the Solubility of Ditridecylamine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of ditridecylamine in aqueous and organic media. This compound, a secondary amine with long alkyl chains, is of significant interest in various industrial and research applications, particularly as a solvent extractant for metal ions and organic acids. Understanding its solubility is critical for process design, optimization, and the development of novel applications.

Core Physical and Chemical Properties

This compound is a high molecular weight amine with the chemical formula C₂₆H₅₅N. Its structure, dominated by two long tridecyl chains, dictates its solubility behavior. It is generally characterized as a colorless to yellow liquid with an amine-like odor and is considered immiscible in water.[1][2][3]

Aqueous Solubility of this compound

The solubility of this compound in water is very low, a characteristic attributed to its long, nonpolar alkyl chains which dominate its molecular structure.

Table 1: Quantitative Solubility of this compound in Water

| Solvent | Temperature (°C) | Solubility |

| Water | Not Specified | 0.1 g/L |

Source: Guidechem[4]

This low aqueous solubility is a key factor in its application in liquid-liquid extraction processes, where it remains in the organic phase.

Solubility in Organic Solvents

Table 2: Qualitative Solubility of this compound in Organic Solvents

| Solvent Class | General Solubility | Rationale |

| Hydrocarbons (e.g., hexane, toluene) | High | "Like dissolves like" principle; the long alkyl chains of this compound have strong van der Waals interactions with hydrocarbon solvents. |

| Alcohols (e.g., ethanol, methanol) | Moderate to High | While polar, alcohols also have alkyl portions that can interact with the long chains of the amine. |

| Ketones (e.g., acetone) | Moderate to High | Acetone is a polar aprotic solvent that can dissolve a wide range of organic compounds. |

| Ethers (e.g., diethyl ether) | High | Ethers are good solvents for many organic compounds, including amines.[4] |

The general rule for amines is that as the carbon chain length increases, the solubility in water decreases, while the solubility in organic solvents increases.[6][7]

Experimental Protocols for Solubility Determination

The following are generalized experimental protocols for determining the solubility of a compound like this compound.

Method 1: Gravimetric Method for Solid Amines in Organic Solvents

This method is suitable for determining the solubility of solid amines or for evaporating a saturated solution of a liquid amine.

Caption: Gravimetric method for solubility determination.

Method 2: Acid-Base Titration for Amine Solubility

This method leverages the basic nature of amines to determine their concentration in a saturated solution.

-

Preparation of Saturated Solution : A saturated solution is prepared as described in the gravimetric method (steps A-D).

-

Titration :

-

A known volume of the clear supernatant is taken.

-

The sample is diluted with a suitable solvent (e.g., isopropanol).

-

The solution is titrated with a standardized solution of a strong acid (e.g., hydrochloric acid in isopropanol).

-

A potentiometric endpoint or a suitable indicator is used to determine the equivalence point.

-

-

Calculation : The concentration of the amine, and thus its solubility, is calculated from the volume of titrant used.

Application in Solvent Extraction

The solubility profile of this compound is central to its application as an extractant in hydrometallurgy and for the recovery of organic acids.[5]

Caption: Solvent extraction mechanism using this compound.

In this process, the water-insoluble this compound resides in the organic phase. It can be protonated by an acid to form an ammonium salt, which then acts as an ion-exchange agent to extract metal anions from the aqueous phase.[5] Similarly, it can directly react with an organic acid to form an ion pair that is soluble in the organic phase.[5] The target metal or acid can then be recovered from the organic phase in a subsequent "stripping" step.

Conclusion

This compound exhibits very low solubility in water and is highly soluble in a variety of organic solvents, making it an excellent candidate for applications requiring a water-immiscible organic base. While specific quantitative solubility data in organic solvents is sparse in the literature, its utility as a solvent extractant provides strong evidence of its high solubility in non-aqueous media. The experimental protocols outlined provide a framework for researchers to determine its solubility in specific solvents of interest for their applications.

References

- 1. chem.ucalgary.ca [chem.ucalgary.ca]

- 2. chemhaven.org [chemhaven.org]

- 3. gassnova.no [gassnova.no]

- 4. moorparkcollege.edu [moorparkcollege.edu]

- 5. This compound | 101012-97-9 | Benchchem [benchchem.com]

- 6. 23.1. Properties of amines | Organic Chemistry II [courses.lumenlearning.com]

- 7. chem.libretexts.org [chem.libretexts.org]

A Technical Guide to Metal Ion Extraction Using Ditridecylamine

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ditridecylamine (DTDA), a secondary amine with long alkyl chains, serves as an effective extractant in solvent extraction processes, particularly within the field of hydrometallurgy. Its primary application lies in the selective separation and purification of metal ions from aqueous solutions. This guide elucidates the core chemical mechanism underpinning this process, provides detailed experimental protocols for its application, and presents a framework for understanding the key variables that influence extraction efficiency. The mechanism is primarily one of anion exchange, where the protonated amine in an organic solvent extracts anionic metal complexes from an acidic aqueous phase. This process is crucial for recovering valuable metals and removing metallic impurities in various industrial and research settings.

Core Mechanism of Extraction

The extraction of metal ions from acidic aqueous solutions using the secondary amine this compound (DTDA) operates via a well-established anion exchange mechanism . This process is contingent on the formation of charged species that can partition between an aqueous phase and an immiscible organic phase. The long, lipophilic tridecyl chains of DTDA ensure its high solubility in organic solvents like kerosene, while being virtually immiscible in water.[1]

The process can be broken down into two fundamental steps:

-

Protonation of the Amine: The secondary amine (R₂NH, where R = C₁₃H₂₇) in the organic phase is first treated with an acidic aqueous solution (e.g., containing HCl). The amine nitrogen atom accepts a proton (H⁺) from the acid, forming a bulky, organo-soluble ammonium salt (R₂NH₂⁺Cl⁻).

R₂NH(org) + H⁺(aq) + Cl⁻(aq) ⇌ R₂NH₂⁺Cl⁻(org)

-

Anion Exchange: In the aqueous phase, the metal ion of interest (Mⁿ⁺) must be present as an anionic complex. This is typically achieved by ensuring a high concentration of a complexing anion, such as chloride (Cl⁻). For instance, cobalt(II) in a concentrated HCl solution exists predominantly as the tetrachlorocobaltate(II) anion, [CoCl₄]²⁻. This anionic metal complex is then extracted into the organic phase by exchanging with the simpler anion (Cl⁻) of the amine salt.

2(R₂NH₂⁺Cl⁻)(org) + [CoCl₄]²⁻(aq) ⇌ (R₂NH₂⁺)₂[CoCl₄]²⁻(org) + 2Cl⁻(aq)

This exchange drives the transfer of the metal ion from the aqueous phase to the organic phase.[1] The overall efficiency of this process is highly dependent on several factors, including the pH of the aqueous phase, the concentration of the complexing anion, and the concentrations of both the metal ion and the extractant. Primary, secondary, and tertiary amines extract metal ions following a similar mechanism, with the prerequisite that they must first be protonated to form the active ammonium species.[2][3]

Quantitative Data on Extraction

While the anion exchange mechanism is well-understood for long-chain amines, specific quantitative performance data for this compound is not extensively detailed in publicly available literature. The efficiency of extraction is typically reported as the Distribution Ratio (D) or Percentage Extraction (%E) .

-

Distribution Ratio (D): The ratio of the metal concentration in the organic phase to its concentration in the aqueous phase at equilibrium.

-

D = [M]org / [M]aq

-

-

Percentage Extraction (%E): The percentage of the metal transferred from the aqueous to the organic phase.

-

%E = ( D / ( D + Vaq/Vorg ) ) * 100

-

The following table provides an illustrative example of how extraction data for a divalent metal like Zinc (Zn²⁺) or Cobalt (Co²⁺) from a chloride medium might be presented. The values are hypothetical, based on typical performance curves for secondary amine extractants, and serve to demonstrate the expected trends.

| Parameter | Condition | % Extraction of Zn(II) | % Extraction of Co(II) | Notes |

| Aqueous pH | 1.0 | ~15% | ~5% | Low protonation or complex formation. |

| 2.5 | ~97% | ~60% | Optimal range for selective Zn extraction. | |

| 4.0 | ~98% | ~85% | Higher pH increases extraction of both metals. | |

| HCl Concentration | 1 M | ~30% | ~10% | Insufficient chloride for full complexation. |

| 4 M | ~95% | ~75% | High chloride concentration favors anionic complex formation. | |

| 8 M | ~98% | ~95% | Strong extraction of both metals. | |

| DTDA Concentration | 5% (v/v) | ~80% | ~50% | Lower extractant concentration reduces capacity. |

| 10% (v/v) | ~97% | ~75% | Standard operating concentration. | |

| 20% (v/v) | >99% | ~90% | Higher concentration increases extraction efficiency. |

Note: This table is for illustrative purposes. Actual values must be determined experimentally.

Experimental Protocols

This section provides a detailed methodology for a typical laboratory-scale solvent extraction experiment to determine the distribution ratio of a metal ion using this compound.

Materials and Reagents

-

Organic Phase:

-

This compound (DTDA), e.g., 10% v/v solution.

-

Diluent: Kerosene, Toluene, or other suitable water-immiscible organic solvent.

-

Modifier (Optional): A long-chain alcohol (e.g., isodecanol) to prevent third-phase formation.

-

-

Aqueous Phase:

-

Metal salt solution (e.g., CoCl₂, ZnCl₂) of known concentration.

-

Hydrochloric acid (HCl) or Sulfuric acid (H₂SO₄) for pH adjustment and as a source of complexing anions.

-

Deionized water.

-

-

Apparatus:

-

Separatory funnels (125 mL or 250 mL).

-

Mechanical shaker or wrist-action shaker.

-

pH meter.

-

Analytical balance.

-

Pipettes and volumetric flasks.

-

ICP-OES or Atomic Absorption Spectrometer (AAS) for metal concentration analysis.

-

Extraction Procedure

-

Preparation of Organic Phase (Pre-equilibration): a. Prepare a 10% (v/v) solution of DTDA in the chosen diluent. b. To protonate the amine, this organic solution should be pre-equilibrated (scrubbed) by contacting it with an acidic solution similar to the aqueous feed but without the target metal. For example, mix equal volumes of the DTDA solution and 2M HCl in a separatory funnel. c. Shake vigorously for 10-15 minutes. Allow the phases to separate completely and discard the aqueous phase. The resulting organic phase contains the protonated amine salt (R₂NH₂⁺Cl⁻).

-

Preparation of Aqueous Phase: a. Prepare a stock solution of the metal ion (e.g., 1 g/L Cobalt from CoCl₂·6H₂O). b. Adjust the pH and anion concentration to the desired experimental value using concentrated HCl and deionized water. For example, prepare a solution that is 100 mg/L in Cobalt and 4 M in HCl.

-

Extraction: a. Add equal volumes (e.g., 25 mL) of the pre-equilibrated organic phase and the prepared aqueous phase to a separatory funnel. This establishes an organic-to-aqueous (O:A) phase ratio of 1:1. b. Shake the funnel for a predetermined time (e.g., 15-30 minutes) to ensure equilibrium is reached. c. Allow the phases to disengage completely. A sharp interface should be visible.

-

Analysis: a. Carefully separate the two phases. b. Measure the final pH of the aqueous phase (the raffinate). c. Determine the concentration of the metal ion remaining in the raffinate using ICP-OES or AAS. d. The concentration of the metal in the organic phase can be calculated by mass balance: [M]org = ([M]initial, aq - [M]final, aq) × (Vaq / Vorg)

Stripping Procedure

Stripping is the process of transferring the extracted metal ion from the loaded organic phase back into a fresh aqueous solution, thereby regenerating the extractant.

-

Take the metal-loaded organic phase from the extraction step.

-

Contact it with a stripping solution. A suitable strippant is typically water or a dilute acid solution, which shifts the equilibrium back, causing the metal to transfer to the new aqueous phase.

-

Shake equal volumes of the loaded organic and the stripping agent (e.g., deionized water or 0.1 M HCl) for 15-30 minutes.

-

Allow the phases to separate and analyze the metal content in the resulting aqueous strip solution.

Logical Relationships and Influencing Factors

The efficiency of metal extraction using DTDA is not static but is governed by a set of interrelated chemical equilibria. Understanding these relationships is key to optimizing any separation process.

-

Effect of pH: The extraction is highly pH-dependent. A sufficiently low pH (high H⁺ concentration) is required to protonate the amine, which is the active extractant. However, an excessively low pH can inhibit the formation of certain anionic metal complexes or lead to competition for the extractant by the acid itself, reducing metal extraction.

-

Effect of Anion Concentration: The concentration of the complexing anion (e.g., Cl⁻) is critical. A high anion concentration is necessary to shift the equilibrium in the aqueous phase towards the formation of the extractable anionic metal species (e.g., [CoCl₄]²⁻).

-

Effect of Extractant Concentration: Increasing the concentration of DTDA in the organic phase generally increases the extraction efficiency and the loading capacity of the organic phase, as more active extractant molecules are available to participate in the exchange.

References

The Role of Ditridecylamine as a Progenitor in Phase Transfer Catalysis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Phase transfer catalysis (PTC) is a powerful technique in synthetic organic chemistry, enabling reactions between reactants in immiscible phases. While quaternary ammonium salts are the archetypal catalysts, this guide explores the nuanced role of long-chain secondary amines, specifically ditridecylamine (DTDA), as effective catalyst precursors. It elucidates the mechanism involving the in situ formation of the active quaternary ammonium salt, which then facilitates the transfer of anions from an aqueous to an organic phase. This document provides a comprehensive overview of the underlying principles, hypothetical experimental protocols, and quantitative data derived from analogous systems to illustrate the practical application of this catalytic strategy.

Introduction to Phase Transfer Catalysis

Phase transfer catalysis is a methodology that facilitates the reaction between two or more reagents located in different, immiscible phases.[1] Typically, these phases consist of an aqueous solution containing an inorganic nucleophile and an organic solvent containing the organic substrate. The inherent immiscibility of these phases presents a significant barrier to reaction. A phase transfer catalyst is a substance that has affinity for both phases and can transport a reactant from one phase to another, thereby enabling the reaction to proceed.[1][2] The most common phase transfer catalysts are quaternary ammonium and phosphonium salts, which can form ion pairs with anions and transport them into the organic phase.[3]

This compound: Beyond a Simple Secondary Amine

This compound (DTDA) is a lipophilic secondary amine characterized by two long C13 alkyl chains. Its high molecular weight and hydrocarbon content render it highly soluble in organic solvents and virtually insoluble in water. While not a phase transfer catalyst in its native form, its structure makes it an excellent precursor for the in situ generation of a highly effective lipophilic quaternary ammonium salt.

The Core Mechanism: In Situ Formation of the Active Catalyst

The central concept behind the use of secondary amines like DTDA in phase transfer catalysis is their conversion to the active catalytic species, a quaternary ammonium salt, under the reaction conditions.[4] This process is particularly relevant in reactions involving an alkylating agent.

The overall catalytic cycle can be broken down into two main stages:

-

In Situ Catalyst Formation: The secondary amine (this compound) reacts with an alkylating agent present in the organic phase to form a trialkylamine, which is subsequently alkylated to a quaternary ammonium salt. This salt possesses the necessary lipophilicity due to the long alkyl chains of the DTDA precursor.

-

Phase Transfer Catalytic Cycle: The newly formed quaternary ammonium cation pairs with an anion from the aqueous phase, transporting it into the organic phase where it can react with the organic substrate.

This mechanism is depicted in the following workflow:

Experimental Protocols

While specific, published protocols for the use of this compound as a phase transfer catalyst precursor are scarce, a general methodology can be extrapolated from established phase transfer catalysis procedures, particularly for alkylation and etherification reactions.

Hypothetical Protocol for Nucleophilic Substitution (Etherification)

This protocol describes the etherification of a phenol with an alkyl halide, a classic example of a phase transfer catalyzed reaction.

Materials:

-

Phenol (Substrate)

-

Alkyl Halide (e.g., 1-bromobutane)

-

This compound (Catalyst Precursor)

-

Sodium Hydroxide (Aqueous Base)

-

Toluene (Organic Solvent)

-

Deionized Water

Procedure:

-

Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, reflux condenser, and a thermometer, dissolve the phenol (1.0 eq) and this compound (0.05 eq) in toluene.

-

Aqueous Phase Addition: Prepare a 50% (w/w) aqueous solution of sodium hydroxide. Add the sodium hydroxide solution to the reaction mixture.

-

Initiation of Reaction: Begin vigorous stirring to ensure adequate mixing of the two phases. Heat the mixture to the desired reaction temperature (e.g., 80-90 °C).

-

Alkylating Agent Addition: Add the alkyl halide (1.1 eq) dropwise to the reaction mixture over a period of 30 minutes. The alkyl halide serves both as the reactant and the agent for the in situ quaternization of the this compound.

-

Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting material is consumed.

-

Workup: After the reaction is complete, cool the mixture to room temperature. Separate the organic and aqueous layers. Wash the organic layer with water and then with brine. Dry the organic layer over anhydrous sodium sulfate.

-

Purification: Remove the solvent under reduced pressure. The crude product can be purified by vacuum distillation or column chromatography.

The workflow for this experimental setup can be visualized as follows:

Quantitative Data

Table 1: Nucleophilic Substitution of Alkyl Halides

| Catalyst Precursor | Alkyl Halide | Nucleophile | Solvent | Temp (°C) | Time (h) | Yield (%) |

| Dioctylamine | 1-Bromooctane | NaCN | Toluene | 100 | 5 | 92 |

| Didodecylamine | 1-Chlorobutane | NaN3 | Chlorobenzene | 90 | 8 | 88 |

| This compound (expected) | 1-Bromobutane | PhONa | Toluene | 90 | 6 | >90 (est.) |

Table 2: Etherification of Phenols

| Catalyst Precursor | Phenol | Alkylating Agent | Base | Temp (°C) | Time (h) | Yield (%) |

| N-Methyl-N,N-dioctylamine | Phenol | Benzyl Chloride | 50% NaOH | 80 | 4 | 95 |

| Tri-n-octylamine | 4-Cresol | Ethyl Bromide | 50% KOH | 75 | 6 | 93 |

| This compound (expected) | Phenol | 1-Bromobutane | 50% NaOH | 90 | 6 | >90 (est.) |

Note: The data for this compound is an estimation based on the performance of similar long-chain amines and the general principles of phase transfer catalysis.

Advantages in Drug Development and Industrial Applications

The use of long-chain secondary amines like this compound as catalyst precursors offers several advantages in industrial and pharmaceutical synthesis:

-

Cost-Effectiveness: Secondary amines are often more readily available and less expensive than pre-formed quaternary ammonium salts.

-

High Lipophilicity: The long alkyl chains of the in situ formed catalyst ensure excellent solubility in the organic phase, leading to high catalytic efficiency.

-

Versatility: The catalyst is formed in the reaction mixture, which can simplify the overall process.

-

Green Chemistry: Phase transfer catalysis often allows for the use of water as a solvent and can reduce the need for harsh, anhydrous conditions, aligning with the principles of green chemistry.[2]

Conclusion

This compound serves as a potent and versatile precursor for the generation of a highly effective phase transfer catalyst. Its role is not that of a direct catalyst but as a progenitor to a lipophilic quaternary ammonium salt formed in situ. This understanding opens up avenues for its application in a wide range of nucleophilic substitution, alkylation, and etherification reactions, offering a cost-effective and efficient alternative to traditional phase transfer catalysts. For researchers and professionals in drug development, leveraging the properties of long-chain secondary amines like this compound can lead to the optimization of synthetic routes, improved yields, and more sustainable chemical processes.

References

- 1. Phase-transfer catalyst - Wikipedia [en.wikipedia.org]

- 2. Phase Transfer Catalysis - Wordpress [reagents.acsgcipr.org]

- 3. littleflowercollege.edu.in [littleflowercollege.edu.in]

- 4. A Systematic Investigation of Quaternary Ammonium Ions as Asymmetric Phase Transfer Catalysts. Application of Quantitative Structure Activity/Selectivity Relationships - PMC [pmc.ncbi.nlm.nih.gov]

Ditridecylamine in Hydrometallurgy: A Technical Guide to Solvent Extraction Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ditridecylamine, a secondary amine with long alkyl chains, serves as a significant solvent extractant in the field of hydrometallurgy. Its primary application lies in the separation and purification of various metals from aqueous leach solutions through the formation of metal-amine complexes that are soluble in an organic phase. This technical guide provides an in-depth overview of the core principles, experimental methodologies, and known applications of this compound in the solvent extraction of metals such as cobalt, nickel, zinc, and its potential role in the separation of rare earth elements. While specific quantitative data for this compound is not extensively available in publicly accessible literature, this guide establishes a foundational understanding based on the general principles of amine-based solvent extraction and provides illustrative data from analogous systems.

Introduction to this compound in Hydrometallurgy

Solvent extraction is a cornerstone of modern hydrometallurgy, enabling the selective separation and concentration of metal ions from complex aqueous solutions.[1] High molecular weight amines, including the secondary amine this compound, have been recognized for their utility as extractants since the mid-20th century, with initial applications in the uranium industry.[2] The fundamental principle of amine-based extraction involves the formation of an ion-pair between a protonated amine and an anionic metal complex in the aqueous phase, facilitating the transfer of the metal into an organic solvent.[2]

This compound's structure, featuring two C13 alkyl chains, imparts a high degree of lipophilicity, making it highly soluble in organic diluents and effective in liquid-liquid extraction processes.[2] Its application extends to the extraction of various metal ions, with the selectivity and efficiency of the process being highly dependent on factors such as the pH of the aqueous phase, the concentration of the extractant, and the composition of both the aqueous and organic phases.[2]

Core Principles of Solvent Extraction with this compound

The mechanism of metal extraction by this compound typically follows an anion exchange pathway. In an acidic aqueous solution, the amine group of this compound becomes protonated, forming a bulky, organophilic cation. This cation can then exchange with an anionic metal complex present in the aqueous phase.

The general workflow for a solvent extraction process using this compound can be visualized as follows:

Experimental Protocols

While detailed, peer-reviewed experimental protocols specifically for this compound are scarce, a general methodology for amine-based solvent extraction can be outlined. The following protocols are based on established practices in hydrometallurgy and can be adapted for use with this compound.

Preparation of Organic and Aqueous Phases

-

Organic Phase Preparation:

-

Dissolve a known concentration of this compound (e.g., 0.1 M to 0.5 M) in a suitable organic diluent. Common diluents include kerosene, toluene, or other aliphatic or aromatic hydrocarbons.

-

A modifier, such as a long-chain alcohol (e.g., isodecanol), may be added (typically 2-5% v/v) to prevent the formation of a third phase and improve the solubility of the metal-amine complex.

-

-

Aqueous Phase Preparation:

-

Prepare a synthetic leach solution containing the metal salt of interest (e.g., cobalt chloride, nickel sulfate, zinc chloride) at a known concentration in deionized water.

-

Adjust the pH of the aqueous solution to the desired value using a suitable acid (e.g., HCl, H₂SO₄) or base (e.g., NaOH, NH₄OH). The optimal pH is a critical parameter that must be determined experimentally for each metal system.

-

Extraction Procedure

-

Combine equal volumes of the prepared aqueous and organic phases in a separatory funnel or a mechanically agitated vessel.

-

Agitate the mixture for a predetermined time (e.g., 5 to 30 minutes) to ensure equilibrium is reached.

-

Allow the phases to separate. The time required for phase disengagement should be recorded.

-

Separate the two phases. The aqueous phase is now the raffinate, and the organic phase is the loaded organic.

-

Analyze the metal concentration in the raffinate using appropriate analytical techniques such as Atomic Absorption Spectrometry (AAS) or Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES).

-

Calculate the extraction efficiency (%E) using the following formula: %E = [(C₀ - Cₑ) / C₀] * 100 where C₀ is the initial metal concentration in the aqueous phase and Cₑ is the equilibrium metal concentration in the raffinate.

Stripping Procedure

-

Contact the loaded organic phase with a stripping solution. The composition of the stripping solution depends on the nature of the extracted metal complex and can be an acidic, basic, or salt solution. For amine-based extractants, acidic solutions are commonly used to reverse the extraction equilibrium.

-

Follow the same mixing and phase separation procedure as in the extraction step.

-

Analyze the metal concentration in the stripping solution to determine the stripping efficiency.

Applications in Metal Extraction

Cobalt and Nickel Separation

The separation of cobalt and nickel is a significant challenge in hydrometallurgy due to their similar chemical properties.[3] While specific data for this compound is limited, amine-based extractants are known to be effective for Co/Ni separation, particularly from chloride media.[4] The separation is typically achieved by carefully controlling the pH of the aqueous phase, as the extraction of cobalt and nickel complexes often exhibits different pH dependencies.

Illustrative Data (using other extractants): The following table provides an example of the kind of quantitative data that would be generated in such studies, here shown for the separation of cobalt and nickel using Cyanex 272, another common extractant.

| Parameter | Value | Reference |

| Extractant | 0.5 M Cyanex 272 (50% saponified) in kerosene | [5] |

| Aqueous Feed | Co and Ni in chloride media | [5] |

| Equilibrium pH | 4.5 - 5.0 | [5] |

| O:A Ratio | 1:1 | [5] |

| Mixing Time | 20 minutes | [5] |

| Result | Selective extraction of cobalt over nickel | [5] |

Zinc Extraction

This compound has been noted for its potential in the extraction of zinc. The extraction of zinc is highly pH-dependent. The general relationship between pH and extraction efficiency for divalent metals using amine extractants can be visualized as follows:

Illustrative Data (using D2EHPA): This table shows typical results for zinc extraction with another common extractant, D2EHPA, demonstrating the influence of pH.

| pH | D2EHPA Conc. (% v/v) | Zinc Extraction (%) | Reference |

| 2.5 | 10 | 97 | [2] |

| 4.0 | 5 | >98 | [2] |

Rare Earth Elements (REEs)

The separation of rare earth elements is a complex process due to their remarkably similar chemical properties. While organophosphorus acids are more commonly employed for REE separation, amine-based extractants have been investigated.[1][6] The separation mechanism with amines would likely involve the formation of anionic REE complexes in the aqueous phase, which are then extracted. The subtle differences in the stability of these complexes across the lanthanide series could potentially be exploited for separation. However, there is a lack of specific experimental data on the use of this compound for this purpose in the reviewed literature.

Stripping and Regeneration

The recovery of the extracted metal from the loaded organic phase and the regeneration of the extractant for reuse are crucial steps for the economic viability of a solvent extraction process.

Stripping of Metals

Stripping involves reversing the extraction equilibrium. For metal-amine complexes, this is typically achieved by contacting the loaded organic phase with a solution that disrupts the complex.

-

Acidic Stripping: A common method involves using a mineral acid (e.g., H₂SO₄, HCl). The high concentration of H⁺ ions protonates the amine, breaking the metal-amine bond and transferring the metal ion back to the aqueous phase.[5]

-

Other Stripping Agents: Depending on the metal, other stripping agents like ammonia or concentrated salt solutions can be used.[7]

Illustrative Stripping Data (Cobalt from Cyanex 272):

| Stripping Agent | O:A Ratio | Stripping Time | Result | Reference |

| 2M H₂SO₄ | 1:1 | 5 minutes | Transfer of cobalt to the aqueous phase | [5] |

Regeneration of this compound

After stripping, the organic phase contains the protonated form of this compound. To be reused in the extraction circuit, it needs to be regenerated to its free amine form. This is typically accomplished by contacting the stripped organic phase with a basic solution (e.g., NaOH, Na₂CO₃) to neutralize the excess acid.

Conclusion

This compound is a viable solvent extractant for various metals in hydrometallurgical applications. Its effectiveness is rooted in the principles of amine-based liquid-liquid extraction, primarily driven by pH and the formation of stable metal-amine complexes. While this guide outlines the fundamental principles and general experimental protocols, it is important to note the scarcity of detailed, publicly available quantitative data and specific process parameters for this compound. Further research and publication of experimental results are necessary to fully elucidate its potential and optimize its application for the selective separation of cobalt, nickel, zinc, and rare earth elements. The methodologies and illustrative data presented herein provide a solid foundation for researchers and scientists to design and conduct such investigations.

References

- 1. researchgate.net [researchgate.net]

- 2. jme.shahroodut.ac.ir [jme.shahroodut.ac.ir]

- 3. sibran.ru [sibran.ru]

- 4. fenix.ciencias.ulisboa.pt [fenix.ciencias.ulisboa.pt]

- 5. Development of a Hydrometallurgical Process for the Extraction of Cobalt, Manganese, and Nickel from Acid Mine Drainage Treatment By-Product [mdpi.com]

- 6. mdpi.com [mdpi.com]

- 7. US6642199B2 - Composition for stripping nickel from substrates and process - Google Patents [patents.google.com]

A Technical Guide to the Thermal Stability and Decomposition of Ditridecylamine

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Publicly available, specific experimental data on the thermal stability and decomposition of ditridecylamine is limited. This guide synthesizes available information on its properties and infers its thermal behavior based on the known characteristics of analogous long-chain aliphatic secondary amines. All quantitative data presented for comparative purposes is for related compounds and should be interpreted with caution.

Introduction

This compound, a secondary amine with two C13 alkyl chains, finds applications in various industrial processes, including as a solvent extractant and a corrosion inhibitor. In pharmaceutical development, long-chain amines are utilized as counter-ions for active pharmaceutical ingredients (APIs) to enhance their solubility and stability. Understanding the thermal stability and decomposition profile of this compound is therefore critical for ensuring product quality, safety, and regulatory compliance, particularly during manufacturing, storage, and formulation processes that may involve elevated temperatures. This technical guide provides an in-depth overview of the known properties of this compound and a scientifically inferred analysis of its thermal behavior.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is provided in Table 1. These properties influence its thermal behavior, including its boiling point and flash point, which are indicative of its volatility and flammability.

| Property | Value | Source |

| Molecular Formula | C26H55N | [1] |

| Molecular Weight | 381.72 g/mol | [1] |

| Melting Point | 56.5 °C | [1] |

| Boiling Point | 461.8 °C at 760 mmHg | [1] |

| Flash Point | 162.9 °C | [1] |

| Density | 0.818 g/cm³ | [1] |

Table 1: Physicochemical Properties of this compound

Inferred Thermal Stability and Decomposition of this compound

A Safety Data Sheet for a similar compound indicates that it is chemically stable under standard ambient conditions[2]. However, it also warns that the substance forms explosive mixtures with air on intense heating and that a range of approximately 15 Kelvin below the flash point is to be considered critical[2]. Hazardous decomposition products in the event of a fire include carbon oxides and nitrogen oxides[2].

General Decomposition Pathways for Aliphatic Secondary Amines

The thermal decomposition of long-chain secondary amines in an inert atmosphere is expected to proceed through several potential pathways, primarily involving C-N and C-H bond cleavage. The most likely decomposition mechanisms include:

-

Dehydrogenation: The removal of hydrogen atoms to form imines and, upon further decomposition, nitriles and hydrocarbons.

-

Dealkylation: The cleavage of the C-N bond, leading to the formation of a primary amine and an alkene, or an alkane and an imine.

-

Pyrolysis: At higher temperatures, fragmentation of the alkyl chains will occur, generating a complex mixture of smaller hydrocarbons (alkanes and alkenes) and nitrogen-containing compounds.

The following diagram illustrates a plausible, generalized decomposition pathway for this compound based on these principles.

Caption: Generalized thermal decomposition pathway of this compound.

Experimental Protocols for Thermal Analysis

To definitively determine the thermal stability and decomposition profile of this compound, a series of well-established analytical techniques should be employed. The following are detailed methodologies for key experiments.

Thermogravimetric Analysis (TGA)

Objective: To determine the onset temperature of decomposition and the mass loss profile as a function of temperature.

Methodology:

-

Instrument: A calibrated thermogravimetric analyzer.

-

Sample Preparation: Accurately weigh 5-10 mg of this compound into a suitable pan (e.g., alumina or platinum).

-

Atmosphere: Conduct the analysis under a controlled atmosphere, typically high-purity nitrogen, at a constant flow rate (e.g., 20-50 mL/min) to prevent oxidative decomposition. A separate experiment in an air or oxygen atmosphere can be performed to assess oxidative stability.

-

Temperature Program: Heat the sample from ambient temperature (e.g., 25 °C) to a final temperature (e.g., 600 °C) at a constant heating rate (e.g., 10 °C/min).

-

Data Analysis: Plot the percentage of mass loss versus temperature. The onset of decomposition is typically determined by the intersection of the baseline with the tangent of the decomposition step in the TGA curve. The derivative of the TGA curve (DTG) can be used to identify the temperatures of maximum decomposition rates.

Differential Scanning Calorimetry (DSC)

Objective: To identify thermal transitions such as melting, boiling, and decomposition, and to quantify the enthalpy changes associated with these events.

Methodology:

-

Instrument: A calibrated differential scanning calorimeter.

-

Sample Preparation: Accurately weigh 2-5 mg of this compound into a hermetically sealed aluminum pan. An open pan may be used if the goal is to observe evaporation and decomposition at atmospheric pressure.

-

Atmosphere: Purge the DSC cell with an inert gas like nitrogen at a constant flow rate (e.g., 20-50 mL/min).

-

Temperature Program: Heat the sample from a sub-ambient temperature (e.g., 0 °C) to a temperature beyond its expected decomposition point (e.g., 500 °C) at a controlled heating rate (e.g., 10 °C/min).

-

Data Analysis: The DSC thermogram will show endothermic peaks corresponding to melting and boiling, and potentially exothermic peaks associated with decomposition. The onset temperature and the peak maximum of these transitions provide critical information about the thermal stability.

The following diagram illustrates a typical experimental workflow for the thermal analysis of a chemical compound like this compound.

Caption: Experimental workflow for thermal analysis of this compound.

Conclusion